

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenemethanamine, 2-chloro-
N-methyl-

Cat. No.: B1293895

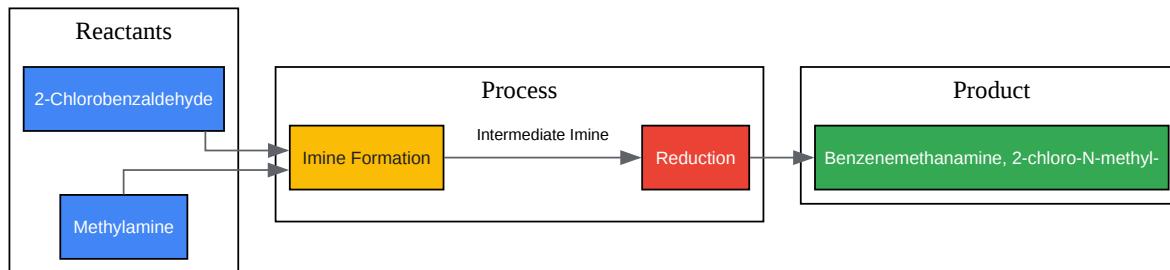
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **Benzenemethanamine, 2-chloro-N-methyl-**, a compound of interest in synthetic chemistry and as a potential scaffold for drug discovery. This document collates available data on its chemical and physical properties, synthesis protocols, and current understanding of its biological relevance.

Chemical and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-Chloro-N-methylbenzylamine) is a substituted aromatic amine. Its core structure consists of a benzene ring substituted with a chlorine atom and a methylaminomethyl group. The presence of the chlorine atom and the secondary amine functionality makes it a versatile intermediate in organic synthesis.


Table 1: Physicochemical Properties of **Benzenemethanamine, 2-chloro-N-methyl-**

Property	Value	Source
CAS Number	94-64-4	[1]
Molecular Formula	C ₈ H ₁₀ ClN	[1]
Molecular Weight	155.62 g/mol	[1]
IUPAC Name	1-(2-chlorophenyl)-N-methylmethanamine	[1]
Synonyms	2-Chloro-N-methylbenzylamine, o-Chloro-N-methylbenzylamine	[1]
Appearance	Colorless to pale yellow liquid	Commercially available
Boiling Point	225-226 °C	Commercially available
Density	1.110 g/mL at 25 °C	Commercially available
Refractive Index	n _{20/D} 1.543 (lit.)	Commercially available

Synthesis and Experimental Protocols

The synthesis of **Benzene****methanamine, 2-chloro-N-methyl-** can be achieved through various synthetic routes. A common and effective method is the reductive amination of 2-chlorobenzaldehyde. This approach involves the reaction of the aldehyde with methylamine to form an intermediate imine, which is then reduced to the final secondary amine.

A general workflow for the synthesis of **Benzene****methanamine, 2-chloro-N-methyl-** is depicted below:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Benzenemethanamine, 2-chloro-N-methyl-**.

Experimental Protocol: Reductive Amination

A detailed experimental protocol for a similar reductive amination to produce secondary N-methylamines has been described in the literature. The following is a representative procedure adapted for the synthesis of the title compound.

Materials:

- 2-chlorobenzaldehyde
- N-Boc-N-methylamine
- Chlorodimethylsilane (Me_2SiHCl)
- Acetonitrile (MeCN)
- Methanol (MeOH)
- Diethyl ether
- Hexane
- Chloroform

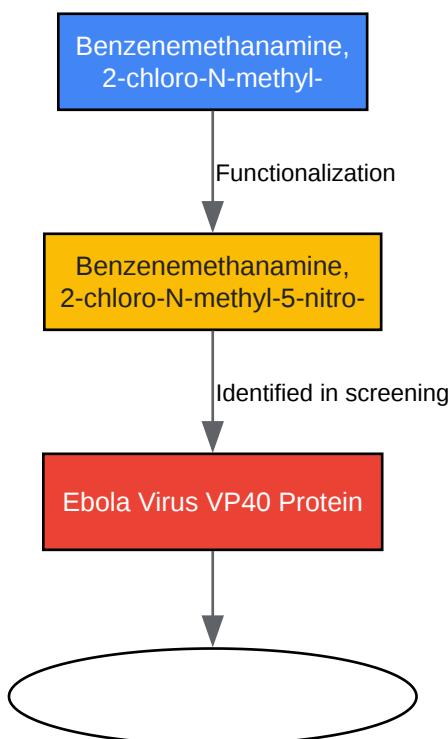
Procedure:

- To a solution of 2-chlorobenzaldehyde (1 equivalent) and N-Boc-N-methylamine (1.5 equivalents) in acetonitrile, add chlorodimethylsilane (3 equivalents) at room temperature.
- Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon complete consumption of the starting material, add methanol (5 equivalents) and heat the reaction mixture to 40 °C.
- After the reaction is complete, concentrate the mixture under reduced pressure.
- To the resulting solid, add diethyl ether and stir vigorously, followed by filtration.
- Wash the solid with diethyl ether and hexane.
- Further purification can be achieved by recrystallization or column chromatography to yield the hydrochloride salt of **Benzenemethanamine, 2-chloro-N-methyl-**.

Characterization: The final product should be characterized by ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available data on the specific biological activity, pharmacology, and mechanism of action of **Benzenemethanamine, 2-chloro-N-methyl-**. The primary application of this compound appears to be as a versatile chemical intermediate for the synthesis of more complex molecules.


Role as a Synthetic Intermediate

The structure of **Benzenemethanamine, 2-chloro-N-methyl-** makes it a valuable building block in medicinal chemistry. The secondary amine can be further functionalized, and the chloro-substituted benzene ring can participate in various coupling reactions to build molecular complexity.

Derivatives and their Biological Activities

While information on the parent compound is scarce, a nitro-substituted derivative, **Benzenemethanamine, 2-chloro-N-methyl-5-nitro-**, has been identified as a compound of interest in research targeting the Ebola virus. A doctoral thesis mentions this compound in a list of small molecules for the development of antivirals against the Ebola virus matrix protein VP40[2]. This suggests that the 2-chloro-N-methyl-benzenemethanamine scaffold could be a starting point for the design of novel antiviral agents.

The logical relationship for exploring the potential of this chemical scaffold is outlined below:

[Click to download full resolution via product page](#)

Exploratory path from the core scaffold to potential biological activity.

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

Table 2: GHS Hazard Classification

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Source:[[1](#)]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

Benzenemethanamine, 2-chloro-N-methyl- is a well-characterized chemical intermediate with established synthetic routes. While its own biological activity remains largely unexplored, its utility as a scaffold for the synthesis of potentially bioactive molecules is evident from the literature, particularly in the context of antiviral research. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors, while also highlighting the need for further investigation into its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-]. BenchChem, [2025]. [Online PDF]. Available at: [\[REDACTED\]](#)

[<https://www.benchchem.com/product/b1293895#benzenemethanamine-2-chloro-n-methyl-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com